molecular formula C20H10BrIN2O4S2 B329238 (5E)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-IODOPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-IODOPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B329238
M. Wt: 613.2 g/mol
InChI Key: VKZQBVWTQLJTLX-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-IODOPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furyl group, and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-IODOPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step reactions. One common method includes the condensation of 2-bromo-4-nitrobenzaldehyde with 2-furylmethylene thiazolidinone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-IODOPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5E)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-IODOPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-IODOPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 5-[(5-{3-nitrophenyl}-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-IODOPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of halogenated phenyl groups and a thiazolidinone ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H10BrIN2O4S2

Molecular Weight

613.2 g/mol

IUPAC Name

(5E)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H10BrIN2O4S2/c21-16-9-13(24(26)27)5-7-15(16)17-8-6-14(28-17)10-18-19(25)23(20(29)30-18)12-3-1-11(22)2-4-12/h1-10H/b18-10+

InChI Key

VKZQBVWTQLJTLX-VCHYOVAHSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)SC2=S)I

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/SC2=S)I

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)SC2=S)I

Origin of Product

United States

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